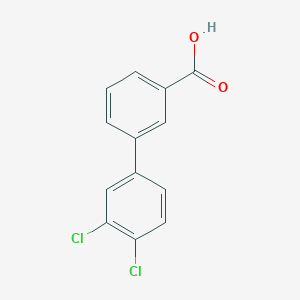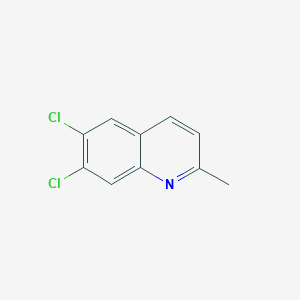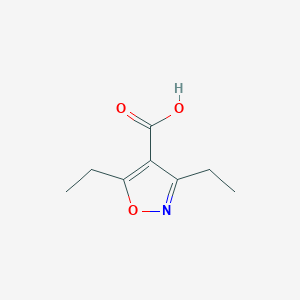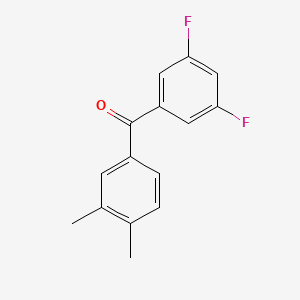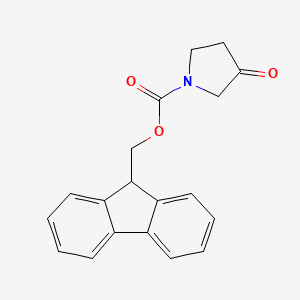
1-N-Fmoc-3-Pyrrolidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-N-Fmoc-3-Pyrrolidinone is a biochemical used for proteomics research . It has the molecular formula C19H17NO3 and a molecular weight of 307.35 . The IUPAC name is 9H-fluoren-9-ylmethyl 3-oxo-1-pyrrolidinecarboxylate .
Molecular Structure Analysis
The InChI code for 1-N-Fmoc-3-Pyrrolidinone is 1S/C19H17NO3/c21-13-9-10-20 (11-13)19 (22)23-12-18-16-7-3-1-5-14 (16)15-6-2-4-8-17 (15)18/h1-8,18H,9-12H2 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
1-N-Fmoc-3-Pyrrolidinone is a white to yellow solid . The storage temperature is 2-8°C .Applications De Recherche Scientifique
Antimicrobial Activity
1-N-Fmoc-3-Pyrrolidinone derivatives have been explored for their potential in combating microbial infections. The compound’s structure allows for the synthesis of various derivatives that exhibit significant antimicrobial properties . These derivatives can be tailored to target specific pathogens, offering a promising avenue for the development of new antimicrobial agents .
Anticancer Activity
The pyrrolidinone moiety is a key feature in many anticancer agents. Research indicates that certain derivatives of 1-N-Fmoc-3-Pyrrolidinone can inhibit the growth of cancer cells. This is particularly relevant in the search for treatments that are more selective and have fewer side effects than current chemotherapy options .
Anti-inflammatory Activity
Inflammation is a complex biological response, and 1-N-Fmoc-3-Pyrrolidinone derivatives have shown promise in modulating inflammatory processes. These compounds can be synthesized to create anti-inflammatory drugs that may be used to treat a variety of chronic inflammatory diseases .
Antidepressant Activity
The derivatives of 1-N-Fmoc-3-Pyrrolidinone have been studied for their potential use as antidepressants. The biochemical properties of these compounds may interact with neural pathways associated with mood regulation, offering a potential new class of antidepressant medications .
Proteomics Research
1-N-Fmoc-3-Pyrrolidinone is utilized in proteomics research as a biochemical tool. Its application in this field is crucial for understanding protein structure and function, which can lead to the discovery of new biomarkers for diseases and the development of novel therapeutic strategies .
Peptide Synthesis
This compound plays a significant role in the synthesis of peptides. It is used as a building block in solid-phase peptide synthesis, particularly for creating peptides with specific modifications. This is essential for the development of peptide-based drugs and for studying protein interactions .
Safety And Hazards
The safety information for 1-N-Fmoc-3-Pyrrolidinone indicates that it may cause serious eye irritation and may damage fertility or the unborn child . The precautionary statements include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and providing appropriate exhaust ventilation at places where dust is formed .
Propriétés
IUPAC Name |
9H-fluoren-9-ylmethyl 3-oxopyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3/c21-13-9-10-20(11-13)19(22)23-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,18H,9-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCJGQBRHXIBEAY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1=O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90374681 |
Source


|
| Record name | 1-N-Fmoc-3-Pyrrolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90374681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-N-Fmoc-3-Pyrrolidinone | |
CAS RN |
672310-12-2 |
Source


|
| Record name | 9H-Fluoren-9-ylmethyl 3-oxo-1-pyrrolidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=672310-12-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-N-Fmoc-3-Pyrrolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90374681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

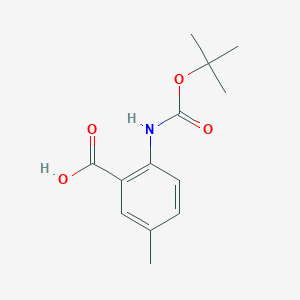
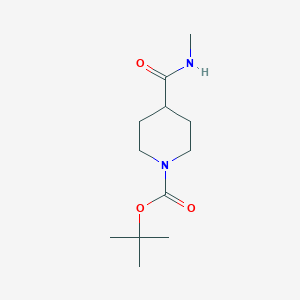
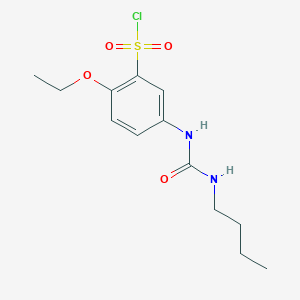
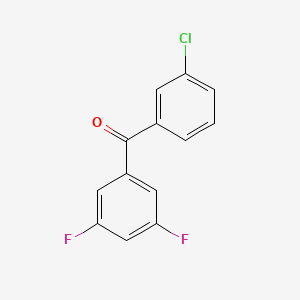
![4-Chloro-7-phenylthieno[3,2-d]pyrimidine](/img/structure/B1334096.png)
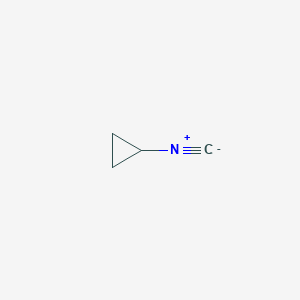
![3',5'-Dichloro-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B1334099.png)
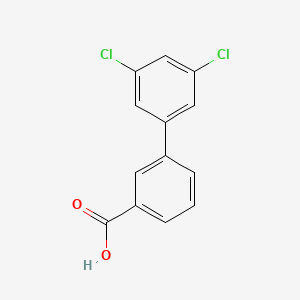
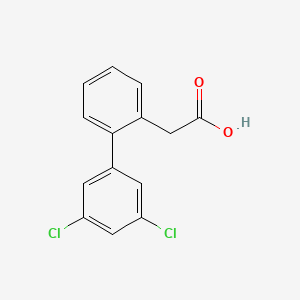
![2-(3',5'-Dichloro-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B1334102.png)
